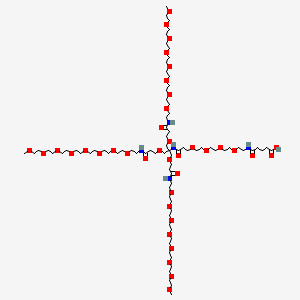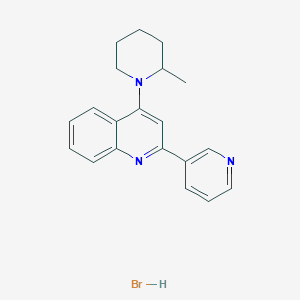
1-(3-Acetyl-5-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Acetyl-5-fluorophenyl)ethanone is an organic compound with the molecular formula C10H9FO It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom at the 5-position and an acetyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Acetyl-5-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluoroacetophenone with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Acetyl-5-fluorophenyl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom on the phenyl ring makes it less reactive towards electrophilic substitution compared to unsubstituted acetophenone. reactions such as nitration, sulfonation, and halogenation can still occur under appropriate conditions.
Reduction: The carbonyl group in this compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Reduction: 1-(3-Hydroxy-5-fluorophenyl)ethanol.
Oxidation: 1-(3-Carboxy-5-fluorophenyl)ethanone.
Scientific Research Applications
1-(3-Acetyl-5-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Acetyl-5-fluorophenyl)ethanone depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain targets, making it a valuable compound for drug discovery.
Comparison with Similar Compounds
1-(3-Acetyl-5-fluorophenyl)ethanone can be compared with other fluorinated acetophenones, such as:
1-(3-Fluorophenyl)ethanone: Lacks the acetyl group, making it less reactive in certain chemical reactions.
1-(3,5-Difluorophenyl)ethanone: Contains an additional fluorine atom, which can further influence its chemical and biological properties.
1-(3-Acetylphenyl)ethanone:
Properties
Molecular Formula |
C10H9FO2 |
|---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
1-(3-acetyl-5-fluorophenyl)ethanone |
InChI |
InChI=1S/C10H9FO2/c1-6(12)8-3-9(7(2)13)5-10(11)4-8/h3-5H,1-2H3 |
InChI Key |
KQLGXHDXTMOKDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)F)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


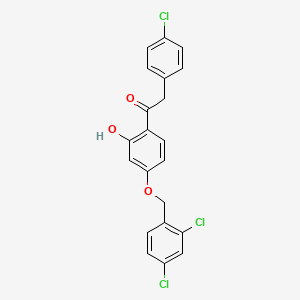
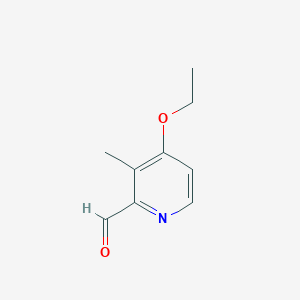
![7-Bromo-5-chloro-3H-imidazo[4,5-B]pyridine](/img/structure/B14861037.png)

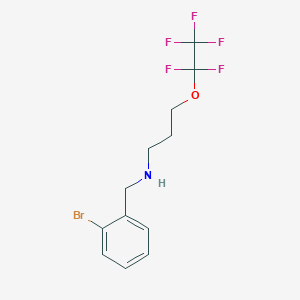

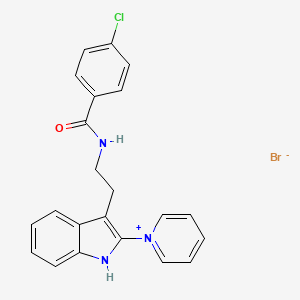
![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-2-carbaldehyde](/img/structure/B14861071.png)


![N-[3-(Acetylamino)-5-(chloromethyl)phenyl]acetamide](/img/structure/B14861093.png)
![Ethyl 2-methyl-3H-imidazo[4,5-B]pyridine-5-carboxylate](/img/structure/B14861098.png)
